N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has been used in various scientific research studies. MPA belongs to the class of selective progesterone receptor modulators (SPRMs) and is known for its ability to bind to the progesterone receptor. The purpose of
Mechanism of Action
The mechanism of action of MPA involves its binding to the progesterone receptor. By binding to the receptor, MPA can modulate the activity of progesterone, a hormone that plays a crucial role in the female reproductive system. MPA has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue type and the dose administered.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including the inhibition of ovulation, the prevention of implantation, and the reduction of endometrial thickness. MPA has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPA in lab experiments is its ability to selectively target the progesterone receptor. This specificity allows researchers to investigate the role of progesterone in various physiological processes. However, one of the limitations of using MPA is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of MPA in scientific research. One potential direction is the investigation of its potential as a treatment for breast cancer. MPA has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is the investigation of its use in the treatment of other diseases, such as uterine fibroids and endometriosis. Additionally, further research is needed to determine the optimal dosing and administration of MPA for various indications.
Synthesis Methods
The synthesis of MPA involves the reaction of 4-methylazepan-1-one with 4-(chloromethyl)benzophenone in the presence of a base. The resulting product is then treated with propargyl bromide to obtain MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
MPA has been used in various scientific research studies, including the investigation of its potential as a contraceptive agent, treatment for endometriosis, and breast cancer. MPA has also been studied for its potential use in the treatment of uterine fibroids, menopausal symptoms, and osteoporosis.
properties
IUPAC Name |
N-[[4-(4-methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-13-15-6-8-16(9-7-15)18(22)20-11-4-5-14(2)10-12-20/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOIIWKYIFQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.